molecular formula C22H29ClN4S B2675131 1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea CAS No. 868228-42-6

1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Cat. No. B2675131
M. Wt: 417.01
InChI Key: XZTFFADPXVZPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a useful research compound. Its molecular formula is C22H29ClN4S and its molecular weight is 417.01. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual 5-HT1A/SSRI Activities

Antibacterial Activity

Another significant application involves the synthesis of arylpiperazinyl oxazolidinones, including variations with thiourea, to evaluate their antibacterial activities against resistant strains such as MRSA and VRE. This research direction underscores the role of such compounds in addressing antibiotic resistance, a growing concern in public health (S. Jang et al., 2004).

Antimicrobial Activities

Compounds structurally related to the given chemical have been synthesized and evaluated for their antimicrobial activities, particularly against Mycobacterium smegmatis. This research highlights the potential use of such compounds in treating microbial infections, especially tuberculosis (Meltem Yolal et al., 2012).

Corrosion Inhibition

The synthesis of Mannich bases closely related to the specified compound has shown effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application points towards the industrial significance of such compounds in protecting metals from corrosion, thereby extending their life and usability (D. Lavanya et al., 2020).

Allosteric Enhancer Activity at the A1 Adenosine Receptor

Research into the biological activity of thiophene derivatives, including those with a thiourea moiety, has explored their potential as allosteric enhancers of the A1 adenosine receptor. Such studies contribute to understanding how these compounds can modulate receptor activity, with implications for developing therapies targeting the cardiovascular and nervous systems (R. Romagnoli et al., 2012).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4S/c1-16-19(23)10-7-11-20(16)25-22(28)24-17(2)21(18-8-5-4-6-9-18)27-14-12-26(3)13-15-27/h4-11,17,21H,12-15H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTFFADPXVZPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

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